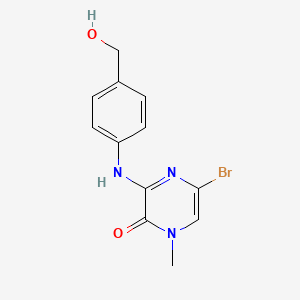
5-Bromo-3-(4-hydroxymethyl-phenylamino)-1-methyl-1H-pyrazin-2-one
Cat. No. B8422522
M. Wt: 310.15 g/mol
InChI Key: PUOQZPWTNMJDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947835B2
Procedure details


A slurry of 4-(6-bromo-4-methyl-3-oxo-3,4-dihydro-pyrazin-2-ylamino)-benzoic acid ethyl ester (1) (7.75 g; 22.02 mmol) in CH2Cl2 (200 mL) was cooled to −78° C. under N2. A solution of DIBAL-H (100 mL; 1.0 M in CH2Cl2) was added dropwise over 30 min. to the stirring slurry, and the reaction allowed to warm gradually to rt over 30 min. The reaction stirred for 1 hr at rt, and was monitored by LC-MS until only product was observed. The reaction was cooled to 0° C. in an ice bath and was quenched by slow addition of 1.0 N NaOH (75 mL). The reaction bilayer was extracted with EtOAc (5×100 mL) and the EtOAc layers were pooled, washed with brine and dried over solid Na2SO4. After filtering off the solids, the filtrate was evaporated down to an orange-red oil, which was then redissolved in 3 mL CH2Cl2 and triturated slowly with diethyl ether (20 mL) to provide 5-bromo-3-(4-hydroxymethyl-phenylamino)-1-methyl-1H-pyrazin-2-one (2) as a light orange solid (3.1 g). MS 311.25 & 313.20 (M+H)
Name
4-(6-bromo-4-methyl-3-oxo-3,4-dihydro-pyrazin-2-ylamino)-benzoic acid ethyl ester
Quantity
7.75 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[C:17](=[O:18])[N:16]([CH3:19])[CH:15]=[C:14]([Br:20])[N:13]=2)=[CH:7][CH:6]=1)C.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:20][C:14]1[N:13]=[C:12]([NH:11][C:8]2[CH:9]=[CH:10][C:5]([CH2:4][OH:3])=[CH:6][CH:7]=2)[C:17](=[O:18])[N:16]([CH3:19])[CH:15]=1
|
Inputs


Step One
|
Name
|
4-(6-bromo-4-methyl-3-oxo-3,4-dihydro-pyrazin-2-ylamino)-benzoic acid ethyl ester
|
|
Quantity
|
7.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)NC1=NC(=CN(C1=O)C)Br)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction stirred for 1 hr at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0° C. in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched by slow addition of 1.0 N NaOH (75 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction bilayer was extracted with EtOAc (5×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over solid Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering off the solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated down to an orange-red oil, which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was then redissolved in 3 mL CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated slowly with diethyl ether (20 mL)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1N=C(C(N(C1)C)=O)NC1=CC=C(C=C1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
